Ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate
Overview
Description
Ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate is a chemical compound that belongs to the class of dihydropyrimidinones, which are of significant interest due to their diverse pharmacological activities. The compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. One of the key features of this compound is the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3, and a carboxylate ester function at position 5.
Synthesis Analysis
The synthesis of ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate derivatives can be achieved through multicomponent reactions, such as the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea. This reaction is often facilitated by the use of catalysts and can be performed under various conditions, including microwave irradiation, to enhance the reaction rate and yield . The choice of substituents on the starting materials can lead to a variety of derivatives with potential biological activities.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as X-ray diffraction crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice . The dihedral angles between the pyrimidine moiety and the phenyl ring, as well as the conformation of the molecules, can be determined from the crystallographic data . Additionally, spectroscopic methods like FT-IR, 1H, and 13C NMR are used to characterize the molecular vibrations and chemical shifts, which are further supported by density functional theory (DFT) calculations .
Chemical Reactions Analysis
Ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including nucleophilic substitution and ring expansion when reacted with thiophenolates. The reaction pathway is influenced by factors such as the basicity and nucleophilicity of the reaction media, reagent ratio, reaction time, and temperature . These reactions can lead to the formation of different products, showcasing the compound's reactivity and potential for chemical modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate derivatives can be studied through thermodynamic measurements. Combustion energies, enthalpies of formation, fusion, vaporization, and sublimation can be determined experimentally using techniques such as bomb calorimetry and differential thermal analysis . These properties are essential for understanding the stability and reactivity of the compound, as well as for the development of potential applications in pharmaceuticals and materials science.
Scientific Research Applications
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Scientific Field: Antimicrobial Research
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Scientific Field: Drug Discovery
- Application Summary : This compound could potentially be used in drug discovery, as similar compounds have shown a wide spectrum of biological activities .
- Methods of Application : The compound could be tested in vitro or in vivo for its biological activity .
- Results or Outcomes : The specific outcomes would depend on the biological activity of the compound and the specific tests conducted .
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Scientific Field: Material Science
- Application Summary : This compound could potentially be used in material science, as it belongs to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids .
- Methods of Application : The compound could be used in the synthesis of new materials .
- Results or Outcomes : The specific outcomes would depend on the properties of the new materials .
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Scientific Field: Pharmaceutical Research
- Application Summary : This compound could potentially be used in pharmaceutical research, as it belongs to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids, which exhibit a wide spectrum of biological activities .
- Methods of Application : The compound could be used in the synthesis of new pharmaceuticals .
- Results or Outcomes : The specific outcomes would depend on the properties of the new pharmaceuticals .
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Scientific Field: Biochemical Research
- Application Summary : This compound could potentially be used in biochemical research, as similar compounds have shown a wide spectrum of biological activities .
- Methods of Application : The compound could be tested in vitro or in vivo for its biological activity .
- Results or Outcomes : The specific outcomes would depend on the biological activity of the compound and the specific tests conducted .
Safety And Hazards
Future Directions
While specific future directions for this compound are not detailed in the available literature, the study of pyrimidine derivatives is a promising area of research. These compounds have potential applications in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
properties
IUPAC Name |
ethyl 6-methyl-2-oxo-4-phenyl-1H-pyrimidine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-3-19-13(17)11-9(2)15-14(18)16-12(11)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,15,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWIRDXKNRHFQJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N=C1C2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377101 | |
Record name | Ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate | |
CAS RN |
69207-36-9 | |
Record name | Ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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